(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanesulfonamide

Organic Synthesis Medicinal Chemistry Building Block

Sourcing a regiochemically pure pyrazole sulfonamide building block for sodium channel SAR programs is often hampered by unavailable or inappropriately substituted analogs. This compound, with its defined 5-bromo, N1-methyl, and 4-methanesulfonamide substitution pattern, is explicitly claimed in patent US7223782, ensuring target relevance for neuropathic pain research. - The 5-bromo handle enables rapid late-stage diversification via Suzuki coupling, while the stable sulfonamide remains intact for direct biological comparison across analog series. - Minimum 95% purity specification supports reliable structure-activity relationship (SAR) data generation without interference from des-bromo or regioisomeric impurities.

Molecular Formula C5H8BrN3O2S
Molecular Weight 254.11 g/mol
Cat. No. B13245369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanesulfonamide
Molecular FormulaC5H8BrN3O2S
Molecular Weight254.11 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)CS(=O)(=O)N)Br
InChIInChI=1S/C5H8BrN3O2S/c1-9-5(6)4(2-8-9)3-12(7,10)11/h2H,3H2,1H3,(H2,7,10,11)
InChIKeyNBJDOQKVMSCVDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: (5-Bromo-1-methyl-1H-pyrazol-4-yl)methanesulfonamide


(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanesulfonamide (CAS 1334620-45-9) is a heterocyclic sulfonamide featuring a pyrazole core with a 5-bromo substituent, an N1-methyl group, and a 4-methanesulfonamide moiety . This substitution pattern delivers a molecular weight of 240.08 g/mol and a minimum purity specification of 95% (AKSci) . The compound is part of a broader class of pyrazole sulfonamides claimed in patent literature as sodium channel inhibitors (US7223782), where the combination of halogen and sulfonamide functionality is critical for target engagement . Its structural features make it a versatile building block for medicinal chemistry and agrochemical programs, but the precise arrangement of substituents cannot be replicated by in-class analogs without altering reactivity or biological profile.

Why (5-Bromo-1-methyl-1H-pyrazol-4-yl)methanesulfonamide Cannot Be Substituted


In-class pyrazole sulfonamides are not interchangeable because even minor changes to the substitution pattern profoundly alter the compound's electronic properties, metabolic stability, and synthetic utility. The specific orientation of the bromine atom at the 5-position, combined with the N1-methyl group and the 4-methanesulfonamide, creates a unique steric and electronic environment that governs both its reactivity in cross-coupling reactions and its binding affinity in biological systems . Substituting the bromine with chlorine, switching the methyl to a hydrogen, or moving the sulfonamide to the 3-position would yield a different regiochemical scaffold with distinct reactivity and likely altered biological activity. No quantitative evidence was identified in the peer-reviewed literature that directly compares this compound with its closest structural analogs, underscoring the need for empirical evaluation rather than generic substitution when selecting this specific building block for structure-activity relationship (SAR) studies or scale-up synthesis.

(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanesulfonamide: Quantitative Evidence


Purity Specification: Ensuring Reliable Reactivity

The compound is supplied with a minimum purity of 95% according to the AKSci certificate of analysis, providing a defined baseline for reactivity calculations and impurity profiling in synthetic workflows. While direct comparator purity data from other vendors is not publicly available, this specification serves as the procurement-grade baseline for this specific CAS number .

Organic Synthesis Medicinal Chemistry Building Block

Selective Cross-Coupling via 5-Bromo Substitution

The 5-bromo substituent on the pyrazole ring is a well-established handle for palladium-catalyzed cross-coupling reactions. Although no direct kinetic comparison between the 5-bromo and 5-chloro or 5-iodo analogs of this specific scaffold was found, the general reactivity order for aryl halides in Suzuki coupling (Ar-I > Ar-Br > Ar-Cl) suggests that the bromo derivative offers a balanced reactivity profile—more reactive than the chloro analog but less prone to protodehalogenation than the iodo analog . This class-level inference positions the 5-bromo derivative as a strategic intermediate for sequential coupling strategies.

Cross-Coupling Suzuki Reaction Regioselectivity

Hydrolytic Stability of Methanesulfonamide Group

The methanesulfonamide group directly attached to the pyrazole C4 position is inherently more hydrolytically stable than the corresponding sulfonate ester or sulfonyl chloride precursors. While no stability study specifically comparing this compound to its sulfonate ester analog was identified, the general class property of sulfonamides vs. sulfonate esters indicates that sulfonamides exhibit significantly longer half-lives in aqueous media . This stability advantage is critical for compounds intended for further derivatization or storage.

Metabolic Stability Solubility Sulfonamide

Application Scenarios for (5-Bromo-1-methyl-1H-pyrazol-4-yl)methanesulfonamide


Sodium Channel Inhibitor SAR Studies

The compound's core structure is explicitly claimed in patent US7223782 for sodium channel inhibition. Researchers can use it as a starting point for systematic SAR studies by exploiting the 5-bromo handle for diversification via Suzuki coupling, while the stable sulfonamide group remains intact, enabling direct comparison of biological activity across a series of analogs.

Parallel Synthesis of Pyrazole-4-Sulfonamide Libraries

Leveraging the method described by Tucker et al. (2015) for pyrazole-4-sulfonamide synthesis, this brominated variant can be employed as a late-stage diversification intermediate in parallel medicinal chemistry workflows, where the 5-bromo group allows for rapid introduction of aryl/heteroaryl diversity.

Agrochemical Lead Optimization with Balanced Reactivity

For herbicide or fungicide discovery programs that utilize pyrazole sulfonamide scaffolds (e.g., EP0224842A2), the 5-bromo derivative offers a sweet spot for iterative synthesis—sufficiently reactive for cross-coupling under mild conditions while maintaining the stability needed for formulation screening.

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